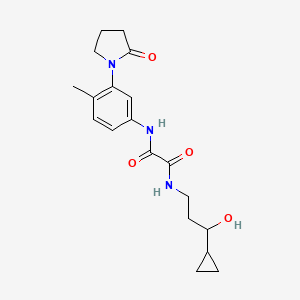
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Glycolic Acid Oxidase
Research on derivatives with similar structural complexities has focused on their role as inhibitors of glycolic acid oxidase (GAO). For instance, compounds with large lipophilic substituents have been shown to effectively inhibit porcine liver GAO in vitro. These studies suggest potential applications in reducing urinary oxalate levels, relevant for conditions like ethylene glycol poisoning or primary hyperoxaluria (Rooney et al., 1983).
Oxidative N-dealkylation
The oxidative N-dealkylation of cyclopropylamines, which is relevant to the metabolism of certain drugs, has been studied. This research provides insight into the mechanisms by which these compounds are processed in biological systems, potentially leading to the development of new pharmacological agents (Shaffer et al., 2001).
Antitumor Agents
Polyamine analogues, which may share structural similarities with the compound , have been identified as a new class of antitumor agents. These compounds demonstrate selective cytotoxic activity, suggesting potential applications in cancer treatment. The mechanism behind their selective cytotoxicity is linked to the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types, indicating a role in programmed cell death (Ha et al., 1997).
Coordination Polymers and Magnetic Properties
The hydrothermal reaction of structural analogues with metal ions can lead to the formation of coordination polymers with unique magnetic properties. These findings are significant for materials science, especially in the development of new magnetic materials (Rodrı́guez-Diéguez et al., 2007).
Diagnostic Imaging Agents
Compounds with nitroxyl radicals have been explored as potential contrast agents for magnetic resonance imaging (MRI). This research is crucial for the development of more effective and safer imaging agents that can provide clearer and more detailed images for diagnostic purposes (Gordon et al., 1988).
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12-4-7-14(11-15(12)22-10-2-3-17(22)24)21-19(26)18(25)20-9-8-16(23)13-5-6-13/h4,7,11,13,16,23H,2-3,5-6,8-10H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGZBBOWKADUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

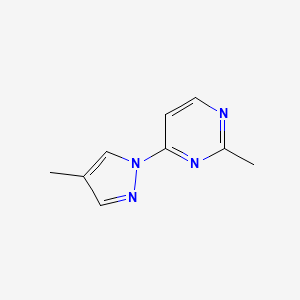
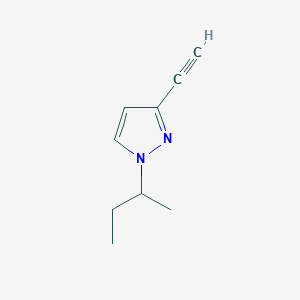
![7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2884814.png)

![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)
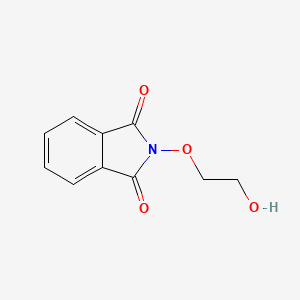
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2884825.png)
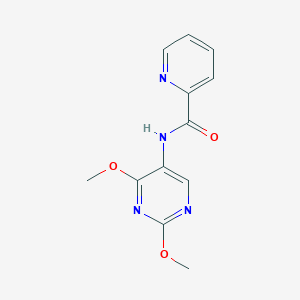
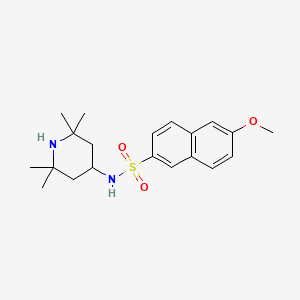
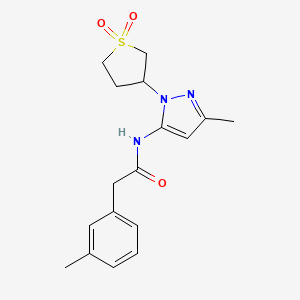
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)
